molecular formula C13H9FN2O B3123899 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 313527-41-2

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B3123899
CAS RN: 313527-41-2
M. Wt: 228.22 g/mol
InChI Key: BSZCWDQTALYLKJ-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” is likely to be an organic compound containing a benzoxazole ring, which is a type of heterocyclic compound . The 3-fluorophenyl group indicates the presence of a phenyl ring with a fluorine atom at the 3rd position.


Synthesis Analysis

While specific synthesis methods for “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” were not found, similar compounds often involve reactions like protodeboronation of boronic esters or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Antitumor Properties

The compound and its derivatives, such as 2-(4-aminophenyl)benzothiazoles, have been shown to have potent antitumor properties in vitro and in vivo. Modifications to its structure, such as isosteric replacement of hydrogen with fluorine, have been utilized to enhance its metabolic stability and antitumor efficacy. These derivatives, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown significant retardation of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002).

Fluorescent Probes and pH Sensing

Certain benzoxazole derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing pH and metal cations. Their high sensitivity to pH changes and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines bearing an amino side chain at the 2-position, including those with benzoxazole structures, have shown moderate activity on intracellular calcium. The potency of these compounds is influenced by the chain length and the nature of the amine (Bourlot et al., 1998).

Antimicrobial Properties

Several benzoxazole and benzoxazolone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 2-cyclic amine-1,3-benzoxazoles and 3-alkyl substituted-1,3-benzoxazol-2(3H)-ones have demonstrated notable antibacterial and antifungal activities (Murty et al., 2011).

Material Properties in Polymers

Benzoxazole derivatives have been utilized in the synthesis of novel polymers like poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole), which exhibit high thermal stability and potential for applications in high-performance materials (Sundar & Mathias, 1994).

Photophysical Studies

3-(2-Benzoxazol-5-yl)alanine derivatives, including 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine, have been studied for their solvatochromic properties. These synthetic compounds are of interest in biophysical studies due to their fluorescence and the influence of substituents on the nitrogen atom on their solvatochromism (Guzow et al., 2013).

Safety and Hazards

While specific safety data for “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” was not found, similar compounds can cause skin and eye irritation, and may be harmful if swallowed or in contact with skin .

Future Directions

Research on similar compounds has focused on exploring their biological activities and potential therapeutic applications . Future research on “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” could potentially follow similar directions.

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCWDQTALYLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290377
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

CAS RN

313527-41-2
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313527-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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